molecular formula C15H10Cl2N2O2 B580033 Lorazepam-D4 CAS No. 84344-15-0

Lorazepam-D4

货号: B580033
CAS 编号: 84344-15-0
分子量: 325.181
InChI 键: DIWRORZWFLOCLC-RHQRLBAQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lorazepam-D4 (C₁₅H₆D₄Cl₂N₂O₂; molecular weight 325.18) is a deuterium-labeled analog of lorazepam, a benzodiazepine with anxiolytic, sedative, and anticonvulsant properties . It is widely employed as an internal standard (IS) in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying lorazepam in biological matrices such as urine, blood, and hair . The deuterium substitution at four hydrogen positions enhances its molecular mass, enabling distinct separation from non-deuterated lorazepam during isotopic ratio analysis .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Lorazepam-D4 involves the incorporation of deuterium atoms into the lorazepam molecule. This can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated precursors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

化学反应分析

Types of Reactions

Lorazepam-D4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinazolinone derivatives, while reduction can yield hydroxylated products .

作用机制

Lorazepam-D4, like lorazepam, exerts its effects by binding to benzodiazepine receptors on the postsynaptic gamma-aminobutyric acid (GABA) neuron at several sites within the central nervous system. This binding enhances the inhibitory effect of GABA on neuronal excitability by increasing neuronal membrane permeability to chloride ions. The influx of chloride ions results in hyperpolarization and stabilization of the neuronal membrane, leading to sedative, anxiolytic, and anticonvulsant effects .

相似化合物的比较

Key Specifications :

  • Purity: ≥98% chemical purity (lorazepam), ≥99% deuterated form, ≤1% non-deuterated impurities .
  • Storage : Stable at −20°C for ≥4 years in acetonitrile solutions (1.0 mg/mL) .
  • Applications : Forensic toxicology (e.g., postmortem analysis, traffic accident investigations), clinical drug monitoring, and pharmacokinetic studies .

Comparison with Similar Deuterated Benzodiazepines

Lorazepam-D4 is part of a broader class of deuterated benzodiazepines used as ISs. Below is a comparative analysis with structurally and functionally related compounds:

Structural and Analytical Properties

Compound Parent Drug Molecular Formula Molecular Weight Deuterium Positions Key Transition Ions (m/z) Interference Challenges
This compound Lorazepam C₁₅H₆D₄Cl₂N₂O₂ 325.18 Aromatic ring 327.0 → 280.9 Chlorine isotope interference (M+3/M+4 ions)
Diazepam-D5 Diazepam C₁₆H₆D₅ClN₂O 289.80 Methyl group 289.1 → 198.1 Minimal isotopic overlap
Clonazepam-D4 Clonazepam C₁₅H₇D₄ClN₃O₃ 320.70 Nitro group 316.0 → 270.0 Requires M+5/M+6 ions to avoid Cl interference
Temazepam-D5 Temazepam C₁₆H₇D₅ClN₂O₂ 314.80 Side chain 314.1 → 257.0 Stable under acidic conditions

Key Findings :

  • Isotopic Interference : this compound and clonazepam-D4 face challenges from chlorine-derived isotopes, necessitating alternative MS transitions (e.g., m/z 327.0 → 280.9 for this compound instead of 325.0 → 279.05) . In contrast, diazepam-D5 exhibits minimal interference due to its lack of halogens .
  • Stability : Temazepam-D5 demonstrates superior stability in acidic environments compared to this compound, which degrades under prolonged exposure to high temperatures (>400°C) .

Performance in Analytical Methods

Compound Sensitivity (LOD) Linearity Range (ng/mL) Recovery (%) Preferred Matrix
This compound 0.1 ng/mL 0.1–100 92–98 Urine, hair
Alprazolam-D5 0.05 ng/mL 0.05–50 88–95 Plasma
Nordiazepam-D5 0.2 ng/mL 0.2–200 85–90 Blood

Key Findings :

  • Sensitivity : Alprazolam-D5 achieves lower limits of detection (LOD: 0.05 ng/mL) due to its optimized ionization efficiency in electrospray ionization (ESI) .
  • Recovery: this compound shows higher recovery rates (92–98%) in urine compared to nordiazepam-D5 (85–90%), attributed to its compatibility with acetonitrile-based extraction protocols .

生物活性

Lorazepam-D4 is a deuterated analog of lorazepam, a widely used benzodiazepine. This compound is primarily known for its anxiolytic, sedative, and anticonvulsant properties. The biological activity of this compound can be understood through its pharmacodynamics, pharmacokinetics, and various clinical implications.

This compound functions by binding to the benzodiazepine receptors on the postsynaptic gamma-aminobutyric acid (GABA)-A ligand-gated chloride channels in the central nervous system (CNS). This binding enhances the inhibitory effects of GABA, leading to increased conductance of chloride ions into neurons, resulting in hyperpolarization and stabilization of the neuronal membrane. This mechanism is crucial for its therapeutic effects in anxiety disorders and seizure management .

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of lorazepam, with some distinctions due to the deuteration:

  • Absorption : this compound is well absorbed with a bioavailability of approximately 90% when administered orally. Peak plasma concentrations are typically reached within 2 hours post-administration.
  • Distribution : It has a volume of distribution around 1.3 L/kg and exhibits high plasma protein binding (approximately 90%) .
  • Metabolism : The compound undergoes hepatic metabolism primarily through conjugation to form inactive glucuronide metabolites, which are then excreted via urine .
  • Excretion : The elimination half-life is about 14±5 hours, with most of the drug being eliminated through urine as glucuronide conjugates .

Case Study 1: Visual Processing Impairment

A study investigated the effects of lorazepam on visual information processing. The findings indicated that lorazepam significantly prolonged visual processing times compared to placebo and diazepam. This suggests that while lorazepam effectively manages anxiety, it may also impair cognitive functions related to visual processing .

Case Study 2: Accommodation Paresis

Another notable case involved a patient who developed near-sight disturbance after taking lorazepam. The patient experienced accommodation paresis, which was resolved upon discontinuation of the drug. This highlights a potential side effect of lorazepam that may not be widely recognized but is critical for clinicians to consider when prescribing the medication .

Research Findings

Research has shown that this compound retains similar pharmacological properties to its parent compound but may offer advantages in specific applications due to its modified structure:

  • Increased Stability : The deuteration can enhance metabolic stability, potentially leading to prolonged therapeutic effects and reduced frequency of dosing.
  • Reduced Side Effects : Some studies suggest that deuterated compounds may exhibit fewer side effects compared to their non-deuterated counterparts, although comprehensive clinical evaluations are necessary to confirm this .

Summary Table: Comparative Biological Activity

PropertyLorazepamThis compound
Mechanism of ActionGABA-A receptor modulatorGABA-A receptor modulator (deuterated)
Bioavailability~90%~90%
Volume of Distribution1.3 L/kg1.3 L/kg
Half-life14±5 hours~14 hours
MetabolismHepatic glucuronidationHepatic glucuronidation (potentially slower)
Common Side EffectsDrowsiness, light-headednessSimilar profile expected

常见问题

Basic Research Questions

Q. What is the role of Lorazepam-D4 as an internal standard in quantitative LC-MS/GC-MS analysis, and how should researchers validate its use?

this compound is a deuterated isotopologue employed to correct for matrix effects and instrument variability during benzodiazepine quantification. Validation requires constructing calibration curves with varying ratios of deuterated to non-deuterated lorazepam, ensuring linearity (R² > 0.99) and precision (CV < 10%) across the analytical range. Researchers must confirm the absence of isotopic interference from chlorine (e.g., M+3/M+4 ions) by verifying baseline separation in chromatograms and selecting appropriate MRM transitions (e.g., M+5/M+6 ions) .

Q. How should this compound be prepared and stored to maintain stability in long-term pharmacokinetic studies?

this compound should be stored at -20°C in airtight, light-resistant containers to prevent degradation. For solution preparation, use LC-MS-grade solvents (e.g., acetonitrile) to minimize contamination. Pre-weighed solid standards should be reconstituted immediately before use, with stability tested over 24-hour intervals under experimental conditions. Purity thresholds (≥98% chemical purity for Lorazepam; ≤1% non-deuterated form) must be verified via certificate of analysis (CoA) from certified reference material (CRM) providers .

Q. What are the critical parameters for integrating this compound into method development for benzodiazepine assays?

Key parameters include:

  • Ionization efficiency : Optimize ESI source settings (e.g., capillary voltage, desolvation temperature) to enhance deuterated signal-to-noise ratios.
  • Chromatographic separation : Use C18 columns with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to resolve this compound from endogenous interferents.
  • Matrix effects : Validate recovery rates (85–115%) using spiked biological matrices (e.g., plasma, urine) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound quantification caused by isotopic interference in high-resolution mass spectrometry?

Chlorine’s natural isotopic abundance (M+2: ~32%) creates overlap with deuterated ions (e.g., M+4 for this compound). Mitigation strategies include:

  • Alternative MRM transitions : Use M+5 (e.g., m/z 326.1 → 229.1) or M+6 ions to avoid overlapping with non-deuterated fragments.
  • Mathematical correction : Apply isotopic pattern deconvolution algorithms (e.g., Shannon entropy-based models) to subtract background signals .

Q. What experimental design considerations are critical when comparing the pharmacokinetics of this compound with non-deuterated Lorazepam in vivo?

  • Dose normalization : Adjust for deuterium isotope effects (e.g., altered metabolic half-life) using allometric scaling.
  • Tracer kinetics : Co-administer this compound and non-deuterated Lorazepam at subtherapeutic doses (e.g., 1:100 ratio) to avoid saturation of metabolic enzymes.
  • Tissue distribution : Use microdialysis or MALDI imaging to assess compartment-specific bioavailability, accounting for blood-brain barrier permeability differences .

Q. How should researchers address contradictions in receptor binding data between this compound and its parent compound?

Discrepancies may arise from deuterium-induced conformational changes in the benzodiazepine binding site. Resolve this via:

  • Molecular dynamics simulations : Model hydrogen-deuterium exchange effects on GABAA receptor interactions.
  • Competitive binding assays : Compare IC50 values using <sup>3</sup>H-flumazenil displacement studies across multiple cell lines (e.g., HEK293 vs. neuronal primary cultures) .

Q. What statistical methods are recommended for validating this compound-based assays in multi-center reproducibility studies?

Employ nested ANOVA to partition variance between intra-lab (e.g., pipetting accuracy) and inter-lab (e.g., column batch variability) factors. Use Bland-Altman plots to assess agreement across laboratories, with acceptability thresholds set at ±20% for forensic applications. Data should adhere to ISO/IEC 17025 guidelines, with mandatory participation in proficiency testing programs .

Q. Methodological Guidelines

Q. How to design a robust quality control (QC) protocol for this compound in large-scale toxicology screens?

  • QC tiers : Include blank matrices, low/high QC samples (e.g., 1 ng/mL and 50 ng/mL), and externally sourced CRMs.
  • Acceptance criteria : ≤15% deviation from nominal concentrations, ≤20% CV for replicate injections.
  • Documentation : Trace all data to raw instrument outputs, with metadata compliant with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What are the ethical and regulatory implications of using this compound in human pharmacokinetic trials?

Researchers must obtain approvals from institutional review boards (IRBs) and adhere to Schedule IV regulations (US DEA). Anonymize participant data using double-blind coding systems, and conduct risk assessments for unintended isotope effects, as mandated by GDPR and HIPAA frameworks .

属性

IUPAC Name

7-chloro-5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWRORZWFLOCLC-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016159
Record name Lorazepam-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84344-15-0
Record name Lorazepam-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Lorazepam ethanol solvate (100 g) was suspended in dichloromethane (600 ml). The suspension was heated to about 40° C. for 1 hour with rapid stirring and then cooled to 10° C. The suspension was filtered to recover the lorazepam crystals. The crystals were washed with dichloromethane (20 ml) and dried at 50° C. under 65 mm Hg vacuum for two hours to give crystalline lorazepam (85.5 g, 90%).
Name
Lorazepam ethanol
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step Two
Name
lorazepam
Yield
90%

Synthesis routes and methods II

Procedure details

Lorazepam ethanol solvate (100 g) was suspended in a 1:1 mixture of ethyl acetate and toluene (400 ml). The suspension was heated to 60° C. for 1 hour with rapid stirring and then cooled to 15° C. The suspension was filtered to recover the lorazepam. The lorazepam crystals were then washed with ethyl acetate (20 ml) and dried under 65 mm Hg vacuum at about 50° C. for about two hours to give crystalline lorazepam (83 g) in 88% yield.
Name
Lorazepam ethanol
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
lorazepam
Yield
88%

Synthesis routes and methods III

Procedure details

Lorazepam ethanol solvate (100 g) was suspended in a 1:1 mixture of dichloromethane and toluene (600 ml). The suspension was then heated to 25 ° C. for one hour and then cooled to 15° C. The suspension was filtered to recover the lorazepam crystals. The crystals were washed with toluene (20 ml) and dried at 50° C. under 65 mm Hg vacuum for two hours to give crystalline lorazepam (85 g, 90%)
Name
Lorazepam ethanol
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
lorazepam
Yield
90%

Synthesis routes and methods IV

Procedure details

Lorazepam methanol solvate (100 g) was suspended in ethyl acetate (400 ml). The suspension was heated to 60° C. for one hour with rapid stirring and then cooled to 15° C. The suspension was filtered to recover the lorazepam crystals. The crystals were washed with ethyl acetate (50 ml) and dried at 50° C. under 65 mm Hg vacuum for two hours to give crystalline lorazepam (85 g, 80%).
Name
Lorazepam methanol
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
lorazepam
Yield
80%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。